
N-(4-Dodecyl-3-methoxyphenazin-2-YL)dodecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Dodecyl-3-methoxyphenazin-2-YL)dodecanamide is a complex organic compound with the molecular formula C37H57N3O2 This compound is known for its unique structural properties, which include a phenazine core substituted with dodecyl and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Dodecyl-3-methoxyphenazin-2-YL)dodecanamide typically involves multi-step organic reactions. One common method includes the initial formation of the phenazine core, followed by the introduction of dodecyl and methoxy substituents. The final step involves the formation of the amide bond with dodecanamide. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Dodecyl-3-methoxyphenazin-2-YL)dodecanamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the phenazine core, potentially altering its electronic properties.
Reduction: Reduction reactions can affect the substituents on the phenazine core, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenazine derivatives with altered electronic properties, while substitution reactions can introduce new functional groups, creating a variety of phenazine-based compounds .
Aplicaciones Científicas De Investigación
N-(4-Dodecyl-3-methoxyphenazin-2-YL)dodecanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory agent and its effects on cellular processes.
Industry: It is used in the development of new materials with specific electronic and chemical properties
Comparación Con Compuestos Similares
Similar Compounds
N-(4-(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)dodecanamide: This compound shares a similar phenazine core but has different substituents
Propiedades
| 63124-92-5 | |
Fórmula molecular |
C37H57N3O2 |
Peso molecular |
575.9 g/mol |
Nombre IUPAC |
N-(4-dodecyl-3-methoxyphenazin-2-yl)dodecanamide |
InChI |
InChI=1S/C37H57N3O2/c1-4-6-8-10-12-14-16-17-19-21-25-30-36-33(38-31-26-23-24-27-32(31)40-36)29-34(37(30)42-3)39-35(41)28-22-20-18-15-13-11-9-7-5-2/h23-24,26-27,29H,4-22,25,28H2,1-3H3,(H,39,41) |
Clave InChI |
IOVJWIUNSFWMGP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1=C(C(=CC2=NC3=CC=CC=C3N=C21)NC(=O)CCCCCCCCCCC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


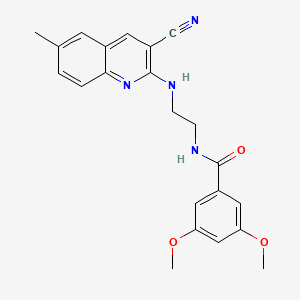
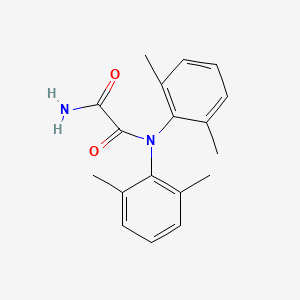
![2-[(5-Methylfuran-2-yl)methoxy]oxane](/img/structure/B12904097.png)
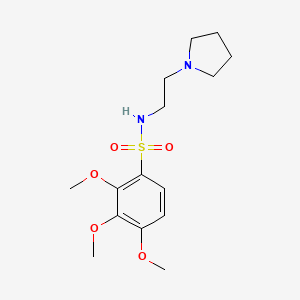
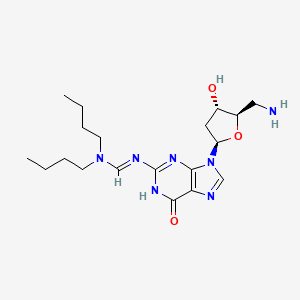
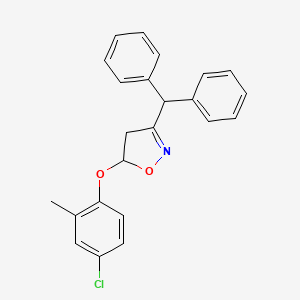
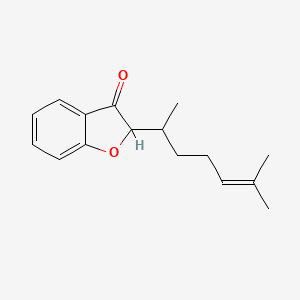
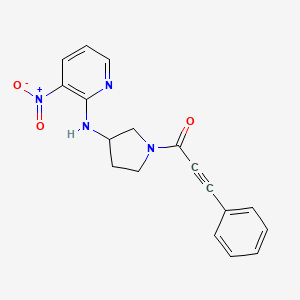
![Ethyl 5-formyl-2-{[5-formyl-4-methyl-3-(propanoyloxy)-1h-pyrrol-2-yl]methyl}-4-methyl-1h-pyrrole-3-carboxylate](/img/structure/B12904145.png)
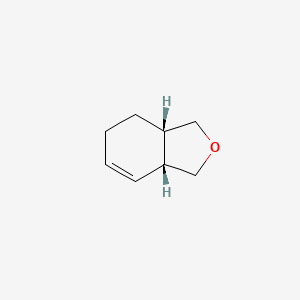
![5-bromo-4-[(2,4-difluorophenyl)methoxy]-1H-pyridazin-6-one](/img/structure/B12904154.png)
![4-Chloro-2-ethenyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12904165.png)
